molecular formula C10H9NO2 B181058 2,6-Dihydroxy-4-methylquinoline CAS No. 34982-01-9

2,6-Dihydroxy-4-methylquinoline

Cat. No. B181058
CAS RN: 34982-01-9
M. Wt: 175.18 g/mol
InChI Key: MLWJMEZPVTZSKE-UHFFFAOYSA-N
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Description

2,6-Dihydroxy-4-methylquinoline is a chemical compound that belongs to the quinoline family, characterized by the presence of a quinoline core structure with hydroxy groups at the 2nd and 6th positions and a methyl group at the 4th position. While the specific compound 2,6-dihydroxy-4-methylquinoline is not directly synthesized or analyzed in the provided papers, related compounds and their synthesis methods can offer insights into its potential properties and synthesis routes.

Synthesis Analysis

The synthesis of quinoline derivatives often involves cyclization reactions, as well as functional group transformations. For instance, the synthesis of 5-[ethoxy(phenyl)methyl]-6-hydroxyquinoline derivatives is achieved through an oxy-Michael addition reaction facilitated by 2,5-dihydroxy-1,4-benzoquinone, which suggests that similar oxy-Michael addition reactions could potentially be applied to synthesize 2,6-dihydroxy-4-methylquinoline derivatives . Additionally, the synthesis of 6,7-dimethoxy-4-methylquinoline and its subsequent transformations, including nitrations and reductions, indicate a multi-step approach that could be adapted for the synthesis of 2,6-dihydroxy-4-methylquinoline by modifying the substitution pattern on the quinoline ring .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is often confirmed using spectroscopic methods such as NMR, MS, and sometimes X-ray crystallography. For example, the structure of methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate was confirmed using 1H NMR, 13C NMR, LC/MS, and single crystal X-ray diffraction . These techniques could similarly be employed to analyze the molecular structure of 2,6-dihydroxy-4-methylquinoline, ensuring the correct placement of functional groups and overall molecular conformation.

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including nitration, chlorination, and cyclization. The synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline demonstrates a sequence of cyclization, nitration, and chlorination steps . These reactions are indicative of the reactivity of the quinoline nucleus and suggest that 2,6-dihydroxy-4-methylquinoline could also be modified through similar reactions to yield new compounds with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their functional groups. For instance, the presence of a strong intramolecular hydrogen bond in methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate affects its crystal structure and stability . Similarly, the hydroxy groups in 2,6-dihydroxy-4-methylquinoline would be expected to influence its solubility, boiling point, and potential for forming hydrogen bonds, which could be important for its reactivity and interactions with other molecules.

Scientific Research Applications

Antimicrobial Properties

2,6-Dihydroxy-4-methylquinoline has shown promise in the field of antimicrobial research. A study found that its analogues, derived from Citrullus colocynthis fruits, exhibited strong antimicrobial activities against various foodborne bacteria. This suggests potential for its use in developing natural preservatives or pharmaceuticals with eco-friendly aspects (Kim, Lee, Yang, & Lee, 2014).

Environmental Biodegradation

In environmental science, research has shown that 2,6-Dihydroxy-4-methylquinoline and its variants can be biodegraded aerobically by soil bacteria. This is significant for the treatment of contaminants related to hydrocarbon use, as these compounds are often found in polluted groundwater (Sutton, Pfaller, Shann, Warshawsky, Kinkle, & Vestal, 1996).

Spectroscopic and Computational Studies

There are studies focusing on the spectroscopic investigations and computational studies of 2,6-Dihydroxy-4-methylquinoline derivatives. These studies provide insights into the molecular geometry, vibrational wavenumbers, and other properties essential for understanding the compound’s behavior and potential applications in various fields, including materials science and nanotechnology (Pourmousavi et al., 2016).

Chemical Properties and Interactions

Research on 2,6-Dihydroxy-4-methylquinoline also extends to its solvatochromic properties, which are important for understanding solute-solvent interactions and dipole moments. Such studies are crucial for applications in chemistry and materials science, where solvent interactions play a significant role (Rautela, Joshi, Joshi, Tewari, & Pant, 2010).

Potential in Neurological Research

There is evidence to suggest that 2,6-Dihydroxy-4-methylquinoline and its analogues may have relevance in neurological research. Studies have identified novel endogenous amines in both parkinsonian and normal human brains that are structurally similar to 2,6-Dihydroxy-4-methylquinoline. This highlights the potential for future research into its role and impact in neurological conditions (Niwa, Takeda, Yoshizumi, Tatematsu, Yoshida, Dostert, Naoi, & Nagatsu, 1991).

Safety And Hazards

2,6-Dihydroxy-4-methylquinoline may cause respiratory irritation, serious eye irritation, and skin irritation . It is recommended to avoid breathing its dust, mist, gas, or vapors, and to avoid contact with skin and eyes. Use of personal protective equipment and adequate ventilation is advised .

properties

IUPAC Name

6-hydroxy-4-methyl-1H-quinolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c1-6-4-10(13)11-9-3-2-7(12)5-8(6)9/h2-5,12H,1H3,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWJMEZPVTZSKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=C1C=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10344907
Record name 2,6-Dihydroxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6-Dihydroxy-4-methylquinoline

CAS RN

34982-01-9
Record name 2,6-Dihydroxy-4-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10344907
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34982-01-9
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
NA Klyuev, RA Khmel'nitskii, GA Mal'tseva… - Chemistry of …, 1973 - Springer
The mass spectra of the following methyl-substituted hydroxyquinolines have been studied in the range of energies of the ionizing electrons of 15–50 eV: 2-hydroxy-4-methylquinoline, 6…
Number of citations: 3 link.springer.com

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